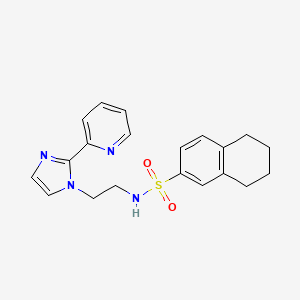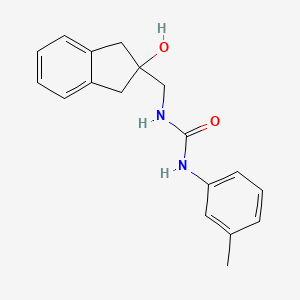
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea is a complex organic compound featuring an indenyl group and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-2-ol with a suitable isocyanate derivative, such as m-tolyl isocyanate, under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques like continuous flow chemistry to ensure efficiency and safety. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The urea group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve nucleophiles like amines or alcohols, with conditions tailored to the specific reagent.
Major Products Formed:
Oxidation can yield indenyl ketones or carboxylic acids.
Reduction can produce indenyl amines.
Substitution reactions can lead to various urea derivatives.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: The biological potential of this compound is significant, with studies indicating its role in modulating biological pathways. It has shown promise in areas such as enzyme inhibition and receptor binding.
Medicine: In the medical field, 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea has been explored for its therapeutic properties. Research suggests it may have anti-inflammatory, antioxidant, and anticancer activities.
Industry: Industrially, this compound is used in the development of new materials and pharmaceuticals. Its unique structure makes it a valuable building block for creating advanced materials with specific properties.
作用机制
The mechanism by which 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(p-tolyl)urea
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(o-tolyl)urea
1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(methyl)urea
Uniqueness: Compared to similar compounds, 1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(m-tolyl)urea stands out due to its specific substitution pattern and the presence of the hydroxyl group, which influences its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
属性
IUPAC Name |
1-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-5-4-8-16(9-13)20-17(21)19-12-18(22)10-14-6-2-3-7-15(14)11-18/h2-9,22H,10-12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYPVCAAWBRNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
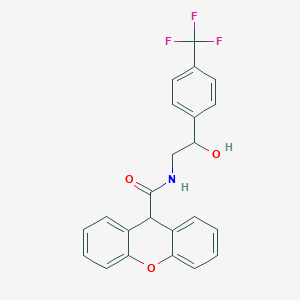
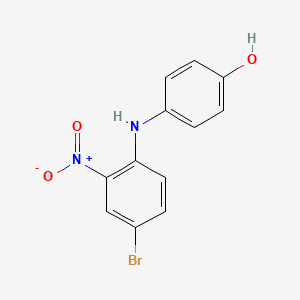
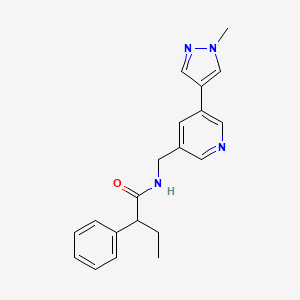

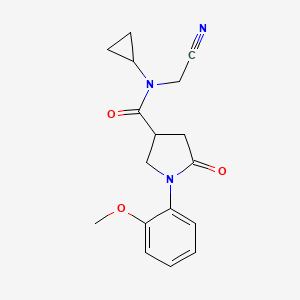
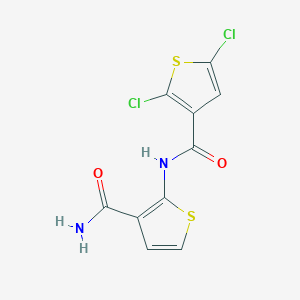
![2-(3-Hydroxypropyl)-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2590339.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)
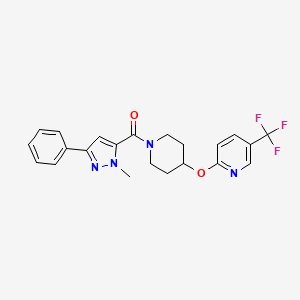
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2590343.png)
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)
